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Compound of Interest

Methyl 2-(1-methylpiperidin-4-
Compound Name:
yl)acetate

cat. No.: B1319215

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of
Methyl 2-(1-methylpiperidin-4-yl)acetate, a key intermediate in pharmaceutical synthesis.
This document is intended for researchers, scientists, and drug development professionals,
offering a centralized resource for its structural characterization through Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

Chemical Structure:
Molecular Formula: CaH17NO2

Molecular Weight: 171.24 g/mol

Spectroscopic Data

While experimental spectra for this specific compound are not widely published, the following
data represents predicted values derived from computational models and analysis of
structurally similar compounds. These predictions provide a reliable baseline for the
identification and characterization of Methyl 2-(1-methylpiperidin-4-yl)acetate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Spectral Data (500 MHz, CDCIs)

Chemical Shift

Multiplicity Integration Assignment
(ppm)
~3.67 s 3H O-CHs
Piperidine C2-H
~2.85 d 2H _
(axial)
~2.27 s 3H N-CHs
~2.22 d 2H CH2-COO
Piperidine C2-H
~1.95 t 2H .
(equatorial)
~1.75 m 1H Piperidine C4-H
Piperidine C3-H
~1.62 d 2H _
(axial)
Piperidine C3-H
~1.30 q 2H

(equatorial)

Table 2: Predicted 3C NMR Spectral Data (125 MHz, CDCl3)
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Chemical Shift (ppm) Assignment
~173.5 C=0

~55.8 Piperidine C2
~51.5 O-CHs

~46.2 N-CHs

~41.0 CH2-COO
~34.5 Piperidine C4
~31.8 Piperidine C3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm~?) Intensity Assignment
~2950-2800 Strong C-H stretch (alkane)
~1735 Strong C=0 stretch (ester)
~1450 Medium C-H bend (alkane)
~1170 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. The data presented below is based on predicted values.[1]

Table 4: Predicted Mass Spectrometry Data (Electrospray lonization, ESI)
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miz lon
172.1332 [M+H]*
194.1151 [M+Na]*
170.1186 [M-H]-

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.
Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of Methyl 2-(1-methylpiperidin-4-yl)acetate in 0.6-0.7 mL
of deuterated chloroform (CDCIs).

» Transfer the solution to a 5 mm NMR tube.
H NMR Acquisition:

e Spectrometer: 500 MHz

e Pulse Program: Standard single-pulse

e Number of Scans: 16

» Relaxation Delay: 1.0 s

e Spectral Width: 12 ppm

e Temperature: 298 K

13C NMR Acquisition:

e Spectrometer: 125 MHz
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Pulse Program: Proton-decoupled single-pulse

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Temperature: 298 K

FT-IR Spectroscopy

Sample Preparation:
A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

Data Acquisition:

Spectrometer: Fourier Transform Infrared Spectrometer
e Mode: Transmittance

e Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 32

e Background: A background spectrum of the clean KBr plates should be acquired prior to the
sample measurement.

Mass Spectrometry

Sample Preparation:

e Prepare a stock solution of Methyl 2-(1-methylpiperidin-4-yl)acetate in methanol at a
concentration of 1 mg/mL.
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 Dilute the stock solution to a final concentration of 10 pg/mL with 50:50 acetonitrile:water
containing 0.1% formic acid.

Data Acquisition:

Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
« lonization Source: Electrospray lonization (ESI)

o Polarity: Positive and Negative

e Capillary Voltage: 3.5 kV

o Cone Voltage: 30 V

e Source Temperature: 120 °C

o Desolvation Temperature: 350 °C

e Mass Range: 50-500 m/z

Workflow and Logical Diagrams

The following diagrams illustrate the general workflows for the spectroscopic analysis of Methyl
2-(1-methylpiperidin-4-yl)acetate.
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Sample Preparation Data Acquisition Data Analysis

Dilute in ACN/H20 with Formic Acid ESI-MS Spectroscopy Molecular Weight and Fragmentation Analysis

Reporting

Methyl 2-(1-methylpiperidin-4-yl)acetate 5| Prepare thin fim on KBr plates FT-IR Spectroscopy Functional Group Identification : Comprehensive Spectroscopic Report
A
—>| Dissolve in CDCI3 |—>| 1H & 13C NMR Spectroscopy |—>|E

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a small molecule.

13C NMR

Direct C-H Correlation Carbon Multiplicity

2D COSY (optional) 2D HSQC (optional) DEPT (optional)

Proposed Structure

Click to download full resolution via product page

Caption: Logical workflow for NMR-based structure elucidation.

This guide serves as a foundational reference for the spectroscopic characterization of Methyl
2-(1-methylpiperidin-4-yl)acetate. The provided data and protocols are designed to facilitate
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efficient and accurate analysis in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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